Carbon-13C

Vue d'ensemble

Description

Carbon-13 is a stable isotope of carbon with a nucleus containing six protons and seven neutrons. It makes up about 1.1% of all natural carbon on Earth. Unlike the more abundant carbon-12 isotope, carbon-13 has a nuclear magnetic moment, making it detectable by nuclear magnetic resonance (NMR) spectroscopy . This unique property allows carbon-13 to be used extensively in scientific research and various industrial applications.

Applications De Recherche Scientifique

Carbon-13 is widely used in scientific research due to its unique properties. In chemistry, carbon-13 NMR spectroscopy is a powerful tool for determining the structure of organic molecules . In biology, carbon-13 is used to study metabolic processes and the mechanisms of enzyme action . In medicine, carbon-13-labeled compounds are used in diagnostic tests, such as the urea breath test for detecting Helicobacter pylori infections . In industry, carbon-13 is used to authenticate the origin of food products and to study the carbon fixation pathways in plants .

Mécanisme D'action

Target of Action

The primary target of (13C)-Methane is the enzyme urease, produced in large quantities by Helicobacter pylori, a bacterium implicated in gastritis, gastric ulcer, and peptic ulcer disease . The enzyme urease plays a crucial role in the metabolism of urea, converting it to ammonia and carbon dioxide .

Mode of Action

(13C)-Methane, when administered orally, is metabolized by the enzyme urease. The urease splits the urea into ammonia and carbon dioxide . The carbon dioxide produced is isotopically labelled, allowing it to be detected in exhaled breath .

Biochemical Pathways

The biochemical pathway primarily affected by (13C)-Methane is the urea cycle. The urease enzyme, produced by H. pylori, hydrolyzes urea to produce ammonia and carbon dioxide . This process is part of the larger nitrogen metabolism pathway, where nitrogenous waste products are converted into less toxic forms for excretion .

Pharmacokinetics

The pharmacokinetics of (13C)-Methane involves its oral administration, absorption in the stomach, metabolism by urease, and exhalation as carbon dioxide . The compound’s ADME properties are influenced by the presence of H. pylori and the activity of urease . The bioavailability of (13C)-Methane is high, as it is readily absorbed and metabolized in the stomach .

Result of Action

The result of (13C)-Methane’s action is the production of isotopically labelled carbon dioxide, which can be detected in exhaled breath . This provides a non-invasive method for diagnosing H. pylori infection, as the presence of labelled carbon dioxide indicates the activity of urease and, therefore, the presence of H. pylori .

Action Environment

The action of (13C)-Methane is influenced by the presence of H. pylori and the activity of urease in the stomach . Environmental factors such as the acidity of the stomach can affect the activity of urease and, therefore, the efficacy of (13C)-Methane .

Safety and Hazards

Carbon-13-enriched compounds are used in the research of metabolic processes by means of mass spectrometry . Such compounds are safe because they are non-radioactive .

Relevant Papers Analyzed

- “Soil depth gradients of organic carbon-13 – A review on drivers and processes” discusses the importance of atmospheric and other environmental drivers to the isotopic signatures of plant C assimilates and the subsequently formed soil organic C .

- “Implementation and initial calibration of carbon-13 soil organic matter decomposition in the Yasso model” introduces a carbon-13-isotope-specific soil organic matter decomposition add-on into the Yasso soil carbon model and assesses its functionality .

Analyse Biochimique

Biochemical Properties

(13C)-Methane plays a significant role in biochemical reactions. It is often used in stable isotope resolved metabolomics (SIRM), where it helps in tracing the dynamic enrichment of (13C)-metabolites in various biochemical pathways . The interaction of (13C)-Methane with enzymes, proteins, and other biomolecules is primarily through the incorporation of the (13C) isotope into these molecules, allowing researchers to track their metabolic pathways .

Cellular Effects

The effects of (13C)-Methane on cells are primarily observed through its use in tracing cellular metabolic processes. It allows for the observation of how carbon flows from one metabolite to another within a cell, providing insights into cell function, signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of (13C)-Methane primarily involves its incorporation into biomolecules, allowing for the tracking of metabolic pathways. It does not directly exert effects at the molecular level, such as binding interactions with biomolecules or changes in gene expression. Instead, its value lies in its ability to be tracked, providing valuable information about these processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (13C)-Methane can be observed over time. For example, in studies using SIRM, (13C)-Methane is used to track the dynamic enrichment of (13C)-metabolites in various biochemical pathways over time . Information on the product’s stability, degradation, and long-term effects on cellular function can be obtained through these studies.

Dosage Effects in Animal Models

The effects of (13C)-Methane in animal models vary with dosage, primarily in terms of the degree of (13C) enrichment that can be achieved in various metabolites. High doses of (13C)-Methane can lead to greater (13C) enrichment, providing more detailed information about metabolic pathways .

Metabolic Pathways

(13C)-Methane is involved in various metabolic pathways. It is often used in SIRM to trace the flow of carbon through these pathways, providing insights into the enzymes and cofactors it interacts with, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of (13C)-Methane within cells and tissues are primarily determined by the metabolic processes in which it is involved. It can be incorporated into various biomolecules and transported to different parts of a cell or tissue as part of these molecules .

Subcellular Localization

The subcellular localization of (13C)-Methane is determined by the biomolecules into which it is incorporated. These biomolecules can be targeted to specific compartments or organelles within a cell, allowing for the tracking of (13C)-Methane to these locations .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Carbon-13 can be prepared through several methods. One common approach involves the thermal diffusion of methane enriched with carbon-13. This process uses an isotope separation cascade to achieve high levels of enrichment . Another method involves the use of elemental carbon-13 to synthesize calcium carbide, which is then used to generate acetylene. This acetylene can serve as a universal building block for various organic transformations .

Industrial Production Methods: In industrial settings, carbon-13 is often produced using customized growth chambers and hydroponic nutrient supply. For example, plants can be grown in an atmosphere enriched with carbon-13 dioxide, resulting in uniformly labeled plant material . This method is particularly useful for producing large quantities of carbon-13-labeled compounds for research purposes.

Analyse Des Réactions Chimiques

Types of Reactions: Carbon-13 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are often studied using NMR spectroscopy to understand the behavior of carbon atoms in different chemical environments .

Common Reagents and Conditions: Common reagents used in reactions involving carbon-13 include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions can vary widely depending on the specific transformation being studied. For example, the synthesis of carbon-13-labeled acetylene from calcium carbide requires specific temperature and pressure conditions .

Major Products Formed: The major products formed from reactions involving carbon-13 depend on the specific reagents and conditions used. For instance, the oxidation of carbon-13-labeled organic compounds can produce carbon-13-labeled carbonyl compounds, while reduction reactions can yield carbon-13-labeled alcohols .

Comparaison Avec Des Composés Similaires

Carbon-13 is unique among carbon isotopes due to its nuclear magnetic moment, which makes it detectable by NMR spectroscopy. Other similar compounds include carbon-12 and carbon-14. Carbon-12 is the most abundant isotope of carbon but is not detectable by NMR due to its lack of a nuclear magnetic moment . Carbon-14 is a radioactive isotope used in radiocarbon dating but is less commonly used in NMR spectroscopy due to its radioactivity .

Conclusion

Carbon-13 is a valuable isotope with a wide range of applications in scientific research and industry. Its unique properties make it an essential tool for studying the structure and behavior of carbon atoms in various chemical and biological systems. Whether used in NMR spectroscopy, metabolic studies, or diagnostic tests, carbon-13 continues to play a crucial role in advancing our understanding of the natural world.

Propriétés

IUPAC Name |

carbane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4/h1H4/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNWKTOKETHGBQD-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

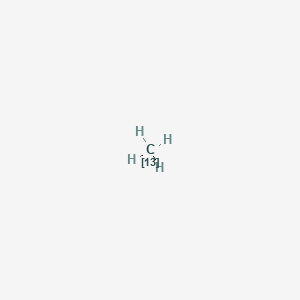

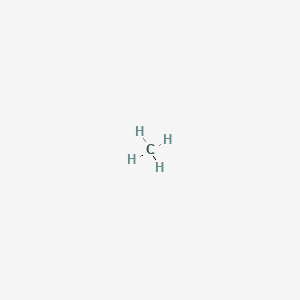

[13CH4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20912297 | |

| Record name | Carbon-13 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20912297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

17.035 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14762-74-4, 6532-48-5 | |

| Record name | Carbon C-13 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014762744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbon-13 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20912297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methane-C13 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbon-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBON C-13 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDJ0A8596D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

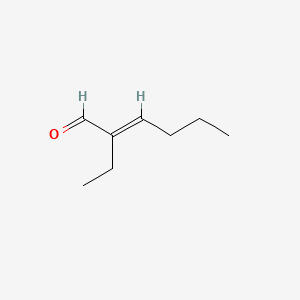

![Ethyl 2-{[(4-chlorophenyl)methyl]amino}acetate](/img/structure/B3428078.png)

![[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B3428086.png)

![(1S,3R,4R)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B3428094.png)

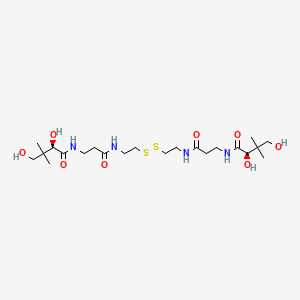

![2-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid](/img/structure/B3428107.png)

![(R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B3428158.png)